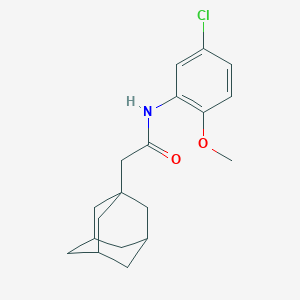![molecular formula C16H9Cl2F2NO2S B251287 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251287.png)
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide, also known as DFBT, is a compound with potential applications in scientific research. DFBT belongs to the class of benzothiophene derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the Akt/mTOR pathway, which plays a critical role in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its potent anticancer activity and its ability to target multiple signaling pathways involved in cancer cell proliferation and survival. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound in combination with other anticancer agents. Additionally, the development of this compound as a therapeutic agent for cancer treatment is an important area of future research.
Synthesemethoden
The synthesis of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-amino-5-chlorobenzothiophene with 2,4-dichloro-5-fluoroanisole in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of palladium(II) acetate and triphenylphosphine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit tumor growth in animal models.
Eigenschaften
Molekularformel |
C16H9Cl2F2NO2S |
|---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H9Cl2F2NO2S/c17-8-5-6-9-12(7-8)24-14(13(9)18)15(22)21-10-3-1-2-4-11(10)23-16(19)20/h1-7,16H,(H,21,22) |
InChI-Schlüssel |
WXJLGJZJDREUAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251204.png)
![2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251207.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B251208.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B251209.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B251212.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251214.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

